(2-Amino-4-chloropyrimidin-5-yl)methanol
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Overview
Description
(2-Amino-4-chloropyrimidin-5-yl)methanol is an organic compound with the molecular formula C5H6ClN3O. It belongs to the class of pyrimidine derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-chloropyrimidin-5-yl)methanol typically involves the reaction of 2-amino-4-chloropyrimidine with formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4-chloropyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
(2-Amino-4-chloropyrimidin-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs
Mechanism of Action
The mechanism of action of (2-Amino-4-chloropyrimidin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
(4-Amino-2-chloropyrimidin-5-yl)methanol: Similar structure but with the amino and chloro groups swapped.
2-Amino-4-chloro-6-methylpyrimidine: Contains a methyl group instead of a hydroxymethyl group.
5-Substituted 2-amino-4,6-dihydroxypyrimidines: Variations in the substitution pattern on the pyrimidine ring.
Uniqueness
(2-Amino-4-chloropyrimidin-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C5H6ClN3O |
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Molecular Weight |
159.57 g/mol |
IUPAC Name |
(2-amino-4-chloropyrimidin-5-yl)methanol |
InChI |
InChI=1S/C5H6ClN3O/c6-4-3(2-10)1-8-5(7)9-4/h1,10H,2H2,(H2,7,8,9) |
InChI Key |
SDRRHFMRYAMHRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)N)Cl)CO |
Origin of Product |
United States |
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